molecular formula C9H18Cl2N2 B1419810 (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride CAS No. 1197232-43-1

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Cat. No. B1419810
M. Wt: 225.16 g/mol
InChI Key: NLGHJMMRWVJYDL-UHFFFAOYSA-N
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Description

“(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is a chemical compound with the CAS Number: 1197232-43-1 . It has a molecular weight of 225.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for “(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is 1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride” is a solid compound . It has a molecular weight of 225.16 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Merugu, Ramesh, and Sreenivasulu (2010) explored the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their antibacterial activity. These compounds were created through microwave-assisted synthesis, demonstrating the utility of piperidine derivatives in developing antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis of α-Aminophosphonates

Jiang et al. (2013) focused on synthesizing novel piperidin-4-yl containing α-aminophosphonates, demonstrating their potential in insecticidal activities. This research underlines the role of piperidine derivatives in the development of agricultural chemicals (Jiang et al., 2013).

Antimicrobial Activity Against Plant Pathogens

Vinaya et al. (2009) synthesized piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants. Their findings indicate the potential of piperidine compounds in plant protection and agrichemistry (Vinaya et al., 2009).

Piperidine in Organic Syntheses

Arnold, Overman, Sharp, and Witschel (2003) demonstrated the use of piperidine derivatives in organic syntheses, particularly in nucleophile-promoted alkyne-iminium ion cyclizations. This showcases the application of piperidine in advanced organic synthesis techniques (Arnold et al., 2003).

Novel Synthesis Routes

Hoogenband et al. (2004) described an efficient synthetic route to a pharmaceutical intermediate involving a piperidine compound. This study highlights the importance of piperidine derivatives in pharmaceutical synthesis (Hoogenband et al., 2004).

Structural and Computational Studies

Socha et al. (2021) conducted structural and computational studies on hydrates of substituted piperidines, providing insights into the physical and chemical properties of these compounds (Socha et al., 2021).

Gold Catalysis in Alkaloid Synthesis

Cui, Peng, and Zhang (2009) utilized gold catalysis in the synthesis of piperidin-4-ones, demonstrating an application in alkaloid synthesis. This research underscores the versatility of piperidine derivatives in organic chemistry (Cui, Peng, & Zhang, 2009).

DNA Strand Breakage Mechanism

Mattes, Hartley, and Kohn (1986) studied the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines, providing crucial insights into the biochemical interactions of piperidine derivatives (Mattes, Hartley, & Kohn, 1986).

properties

IUPAC Name

4-piperidin-1-ylbut-2-yn-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGHJMMRWVJYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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